molecular formula C12H18N2 B041602 4-Amino-1-benzylpiperidine CAS No. 50541-93-0

4-Amino-1-benzylpiperidine

Cat. No. B041602
CAS RN: 50541-93-0
M. Wt: 190.28 g/mol
InChI Key: YUBDLZGUSSWQSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Amino-1-benzylpiperidine and its derivatives involves various chemical strategies. One method includes the addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine, offering a rapid synthesis pathway for 4-benzyl-4-aminopiperidines (Caldwell & Collins, 2006). Another approach involves regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines with primary and secondary aliphatic, aromatic, and heterocyclic amines (Veselov et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Amino-1-benzylpiperidine derivatives is crucial for understanding their chemical behavior and potential applications. Structural analyses, such as X-ray crystallography, have provided detailed insights into the molecular configurations and interactions of these compounds, laying the groundwork for further chemical and pharmacological studies.

Chemical Reactions and Properties

4-Amino-1-benzylpiperidine undergoes various chemical reactions, forming a wide range of derivatives with potential pharmacological activities. These reactions include condensation with aldehydes to form Schiff bases, cyclization reactions to form complex heterocyclic structures, and reactions with electrophiles and nucleophiles to introduce functional groups at specific positions on the piperidine ring.

Physical Properties Analysis

The physical properties of 4-Amino-1-benzylpiperidine, such as solubility, melting point, and boiling point, are influenced by its molecular structure and substituents. These properties are essential for determining the compound's suitability for different chemical reactions and its behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 4-Amino-1-benzylpiperidine, including its reactivity, stability, and interaction with other chemical species, are key to its utility in synthetic chemistry and drug design. Studies have explored its role as a building block in synthesizing compounds of pharmacological interest, highlighting its versatility and potential in medicinal chemistry.

  • Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine (Caldwell & Collins, 2006).
  • Regio- and stereoselective synthesis of trans-4-amino-1-benzyl-3-hydroxypiperidines (Veselov et al., 2009).

Scientific Research Applications

Moreover, 4-Benzylpiperidine, which is structurally related to 4-Amino-1-benzylpiperidine, has been used as a drug and research chemical in scientific studies. It acts as a monoamine releasing agent and is particularly efficacious as a releaser of norepinephrine. This points to the potential neurological and pharmacological applications of compounds within this chemical family, including 4-Amino-1-benzylpiperidine​​.

Safety And Hazards

This chemical is considered hazardous and may cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

Piperidines, including 4-Amino-1-benzylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-benzylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBDLZGUSSWQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198578
Record name 1-Benzyl-4-piperidylamine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-benzylpiperidine

CAS RN

50541-93-0
Record name 4-Amino-1-benzylpiperidine
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Record name 1-Benzyl-4-piperidylamine
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Record name 4-Amino-1-benzylpiperidine
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Record name 1-Benzyl-4-piperidylamine
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Record name 1-benzyl-4-piperidylamine
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Record name 1-BENZYL-4-PIPERIDYLAMINE
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Synthesis routes and methods I

Procedure details

A mixture of 83 parts of 3-methoxy-1-(phenylmethyl)-4-piperidinone, oxime and 400 parts of methanol saturated with ammonia was hydrogenated at normal pressure and at 50° C. with 6 parts of Raney-nickel catalyst. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 78 parts (100%) of (cis+trans)-3-methoxy-1-(phenylmethyl-4-piperidinamine as a residue (intermediate 71).
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Synthesis routes and methods II

Procedure details

To a solution of hydroxylamine hydrochloride (3.67 g, 52.8 mmol) in water (10 mL) and ethyl alcohol (80 mL) was added 1-benzyl piperidone (10.0 g, 52.8 mmol) at room temperature. The reaction mixture was heated to reflux for 4 h and then stirred at room temperature overnight. The resulting white solid was filtered, washed with ether and dried (8.4 g, 80%). It was added in small portions to a suspension of lithium aluminum hydride (2.3 g, 60.0 mmol) in diethyl ether (150 mL) at room temperature and the suspension was heated to reflux for 8 h. The reaction mixture was cooled to 0° C. and quenched with successive addition of water (3 mL), 3 N NaOH (3 mL) and water (9 mL). The white suspension was filtered and the filtrate was dried over MgSO4. The solvent was removed in vacuo after filtration. 4-Amino-1-benzyl-piperidine was obtained as a colorless oil (6.0 g). It was used in the next step without purification.
Quantity
3.67 g
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reactant
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10 g
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80 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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